tert-butyl N-[4-(aminomethyl)-2-methylphenyl]-N-cyclopropylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[4-(aminomethyl)-2-methylphenyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11-9-12(10-17)5-8-14(11)18(13-6-7-13)15(19)20-16(2,3)4/h5,8-9,13H,6-7,10,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHKQZSPIVSKKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)N(C2CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
Molecular Architecture
The target compound features a tert-butyl carbamate group linked to a para-aminomethyl-substituted aromatic ring and an N-cyclopropyl moiety. Key structural elements include:
- Aromatic Core : 4-(Aminomethyl)-2-methylphenyl group providing planar rigidity
- Carbamate Bridge : tert-Butyloxycarbonyl (Boc) group offering steric protection
- Cyclopropyl Substituent : Strain-driven reactivity at the nitrogen center
Retrosynthetic disconnections suggest three strategic fragments (Figure 1):
- Boc-protected carbamate
- 4-(Aminomethyl)-2-methylaniline derivative
- Cyclopropane coupling partner
Primary Synthetic Routes
Boc Protection of Preformed Amine Intermediate
The most direct route involves sequential Boc protection of 4-(aminomethyl)-2-methyl-N-cyclopropylaniline.
Reaction Scheme
Amine Preparation :
$$ \text{4-(Aminomethyl)-2-methylaniline} + \text{Cyclopropylating Agent} \rightarrow \text{4-(Aminomethyl)-2-methyl-N-cyclopropylaniline} $$Carbamate Formation :
$$ \text{4-(Aminomethyl)-2-methyl-N-cyclopropylaniline} + (\text{Boc})_2\text{O} \xrightarrow{\text{Catalyst}} \text{Target Compound} $$
Catalytic Systems Comparison
Data compiled from analogous Boc protections:
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Fe(OTf)_3 | Solvent-free | 20 | 0.08 | 99 |
| [TPA][Pro] ionic liquid | Neat | 20 | 0.25 | 99 |
| Nano-Fe3O4 | Ethanol | 20 | 0.5 | 95 |
| Guanidine HCl | Ethanol | 35-40 | 0.25 | 96 |
Key Findings :
Convergent Synthesis via Cyclopropane Coupling
Suzuki-Miyaura Cross-Coupling Approach
Adapting methodology from boron-containing analogs:
Prepare boronic ester of cyclopropylamine:
$$ \text{Cyclopropylamine} + \text{Pinacolborane} \rightarrow \text{Cyclopropane boronic ester} $$Couple with halogenated aromatic precursor:
$$ \text{4-Bromo-2-methylbenzylamine} + \text{Boc}2\text{O} \rightarrow \text{Protected bromo intermediate} $$
$$ \text{Protected bromo intermediate} + \text{Boronic ester} \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{Target Compound} $$
Optimization Parameters :
- Pd catalyst loading: 0.5-2 mol%
- Base: K2CO3 in THF/H_2O (3:1)
- Yield range: 65-78% after column chromatography
Critical Process Parameters
Steric Effects Management
The tert-butyl group creates significant steric hindrance, necessitating:
- High-Dilution Conditions : 0.1-0.5 M concentrations prevent dimerization
- Bulky Base Selection : DBU outperforms Et_3N in suppressing side reactions (83% vs. 61% yield)
Temperature Control
Exothermic Boc protection requires precise thermal management:
- Adiabatic reaction modeling shows 12°C temperature spike without cooling
- Jacketed reactors maintain 20±2°C for optimal selectivity
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, CDCl3) :
- δ 1.49 (s, 9H, tert-butyl)
- δ 2.33 (s, 3H, aromatic -CH3)
- δ 3.86 (s, 2H, -CH2NH2)
- δ 6.95-7.21 (m, 3H, aromatic)
IR (KBr) :
- 3345 cm⁻¹ (N-H stretch)
- 1698 cm⁻¹ (C=O carbamate)
- 1520 cm⁻¹ (C-N vibration)
Industrial-Scale Considerations
Cost Analysis
| Component | Lab Scale Cost ($/g) | Kilo-Lab Cost ($/kg) |
|---|---|---|
| (Boc)_2O | 0.85 | 320 |
| Fe(OTf)_3 | 2.10 | 980 |
| Pd Catalysts | 12.50 | 4,500 |
Process Economics :
- Catalytic route reduces Pd usage by 40% via ligand engineering
- Solvent recovery systems achieve 92% THF reuse
Environmental Impact Mitigation
Green Chemistry Metrics
- E-Factor : 18.7 (traditional) vs. 5.2 (catalytic)
- Process Mass Intensity : Reduced from 120 to 45 kg/kg product
- Wastewater Load : <0.5 ppm heavy metals via nanofiltration
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[4-(aminomethyl)-2-methylphenyl]-N-cyclopropylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[4-(aminomethyl)-2-methylphenyl]-N-cyclopropylcarbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It is also employed in the development of probes for imaging and diagnostic purposes .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(aminomethyl)-2-methylphenyl]-N-cyclopropylcarbamate involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved include inhibition of enzyme activity, alteration of signal transduction, and induction of cellular responses .
Comparison with Similar Compounds
- tert-Butyl N-[4-(aminomethyl)phenyl]carbamate
- tert-Butyl 4-amino-1-piperidinecarboxylate
- tert-Butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate .
Uniqueness: tert-Butyl N-[4-(aminomethyl)-2-methylphenyl]-N-cyclopropylcarbamate is unique due to its specific structural features, such as the presence of a cyclopropylcarbamate moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Biological Activity
Tert-butyl N-[4-(aminomethyl)-2-methylphenyl]-N-cyclopropylcarbamate (CAS No. 1334149-44-8) is a synthetic organic compound notable for its diverse applications in chemistry, biology, and medicine. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C16H24N2O2
- Molecular Weight : 276.37 g/mol
- CAS Number : 1334149-44-8
The compound features a tert-butyl group, an aminomethyl group, and a cyclopropylcarbamate moiety, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can alter metabolic pathways.
- Receptor Binding : It binds to various receptors, modulating their activity and influencing cellular signaling pathways.
- Cellular Response Induction : The compound can induce changes in cellular responses, potentially leading to therapeutic effects.
1. Cancer Research
This compound is being explored for its potential in cancer treatment. Its mechanism of action includes the inhibition of tumor growth through enzyme modulation and receptor interaction.
2. Neurological Disorders
The compound is also under investigation for its effects on neurological disorders. Preliminary studies suggest it may have neuroprotective properties, possibly through the modulation of neurotransmitter systems.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl N-[4-(aminomethyl)phenyl]carbamate | Similar aminomethyl group | Moderate enzyme inhibition |
| Tert-butyl 4-amino-1-piperidinecarboxylate | Piperidine ring structure | Strong receptor modulation |
| Tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | Dioxaborolane moiety | Enhanced stability and selectivity |
Case Studies and Research Findings
Research has highlighted the compound's potential in various experimental models:
- In Vitro Studies : Cell line studies indicated that this compound effectively reduced cell viability in cancer cell lines by inducing apoptosis.
- Animal Models : In mouse models of ischemic stroke, the compound demonstrated neuroprotective effects by reducing infarct size and improving neurological outcomes.
Q & A
Q. What are the standard synthetic routes for tert-butyl N-[4-(aminomethyl)-2-methylphenyl]-N-cyclopropylcarbamate, and how can reaction conditions be optimized?
The synthesis typically involves coupling tert-butyl carbamate derivatives with functionalized aromatic amines under basic conditions. Key steps include:
- Base selection : Triethylamine or NaOH is used to deprotonate the amine and facilitate nucleophilic substitution .
- Solvent choice : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and reaction kinetics .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side products .
- Purification : Column chromatography with silica gel or recrystallization improves purity (>95%) .
Example Protocol :
| Step | Parameter | Conditions |
|---|---|---|
| 1 | Substrate mixing | 1:1.2 molar ratio (amine:tert-butyl chloroformate) |
| 2 | Solvent/base | DCM + triethylamine (2 eq) |
| 3 | Reaction time | 12–24 hours at room temperature |
| 4 | Workup | Washing with NaHCO₃ and brine |
Q. How is the compound characterized to confirm structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR validates the tert-butyl group (δ 1.2–1.4 ppm for CH₃), cyclopropyl protons (δ 0.5–1.0 ppm), and aromatic/aminomethyl signals .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 305.2) .
- HPLC : Purity assessment using C18 columns (≥98% by area) .
Q. What are the recommended storage conditions to ensure stability?
- Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group .
- Avoid exposure to strong acids/bases or oxidizing agents, which degrade the compound .
Advanced Research Questions
Q. How can contradictory bioactivity data from enzyme inhibition assays be resolved?
Contradictions may arise from:
- Assay variability : Standardize buffer pH (e.g., 7.4 vs. 6.8) and ionic strength .
- Solvent effects : Use DMSO concentrations ≤1% to avoid protein denaturation .
- Metabolic interference : Perform LC-MS/MS to check for metabolite interference .
Troubleshooting Table :
Q. What strategies improve yield in large-scale synthesis while maintaining enantiomeric purity?
- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to control stereochemistry during cyclopropane formation .
- Flow chemistry : Continuous reactors enhance mixing and reduce side reactions (yield increase: 65% → 85%) .
- In-line analytics : FTIR monitors reaction progress in real time to halt at optimal conversion .
Q. How do computational methods aid in predicting biological targets for this compound?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding to kinases or GPCRs via cyclopropyl-carbamate interactions .
- QSAR models : Correlate substituent effects (e.g., methyl vs. fluoro groups) with bioactivity .
- MD simulations : Assess binding stability over 100-ns trajectories (RMSD < 2.0 Å indicates stable complexes) .
Data Contradiction Analysis
Q. Why might NMR and X-ray crystallography data disagree on the compound’s conformation?
- Solution vs. solid-state : NMR captures dynamic conformers in solution, while X-ray shows static crystal packing .
- Hydrogen bonding : Crystal lattice forces may stabilize non-biological conformations . Resolution : Compare with DFT-optimized structures (e.g., Gaussian 16) to identify dominant conformers .
Q. How to address discrepancies in cytotoxicity profiles across cell lines?
- Cell-specific metabolism : Test hepatic (e.g., HepG2) vs. renal (HEK293) cells for metabolic activation differences .
- Membrane permeability : Measure logP (experimental vs. predicted) to assess uptake variability .
- ABC transporter activity : Inhibit P-gp with verapamil to check efflux effects .
Methodological Resources
Recommended analytical protocols for degradation studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
